molecular formula C9H14O B1147837 2E,6Z-Nonadienal - 13C2 CAS No. 1083053-38-6

2E,6Z-Nonadienal - 13C2

Cat. No.: B1147837
CAS No.: 1083053-38-6
M. Wt: 140.19
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Description

Contextualization within Volatile Organic Compound (VOC) Research

2E,6Z-Nonadienal, also known as violet leaf aldehyde or cucumber aldehyde, is a volatile organic compound (VOC) that is the subject of significant interest in various fields of scientific research. scentree.conih.govwikipedia.org As a C9 aldehyde, it belongs to a class of compounds that are well-known for their potent aroma and flavor characteristics. researchgate.net In the broader context of VOC research, 2E,6Z-Nonadienal is studied for its contribution to the desirable aromas of many fruits and vegetables, most notably cucumbers, in which it is a key flavor component. wikipedia.orgresearchgate.netresearchgate.net Its presence has also been identified in other natural products such as watermelon and bread crust. wikipedia.orgsmolecule.com

Research into VOCs like 2E,6Z-Nonadienal is crucial for understanding the sensory qualities of foods and other natural products. nih.gov The study of these compounds often involves sophisticated analytical techniques to identify and quantify their presence, which can occur at very low concentrations. imreblank.ch The unique green, leafy, and floral aroma profile of 2E,6Z-Nonadienal makes it a valuable molecule in the flavor and fragrance industry for recreating natural scents. smolecule.com

Significance as a Biosynthetically Derived Compound

From a biochemical perspective, 2E,6Z-Nonadienal is significant as a product of the lipoxygenase (LOX) pathway, which is responsible for the generation of numerous VOCs in plants. usp.brplos.org This pathway involves the enzymatic oxidation of polyunsaturated fatty acids. nih.govmdpi.com Specifically, isotopic labeling studies have demonstrated that 2E,6Z-Nonadienal is biosynthesized from α-linolenic acid. wikipedia.orgsmolecule.com

The biosynthesis process is initiated by the enzyme lipoxygenase, which introduces an oxygen molecule into the fatty acid chain. usp.br This is followed by the action of a hydroperoxide lyase, which cleaves the resulting hydroperoxide to form aldehydes. smolecule.comusp.br In some cases, an isomerase may also be involved in creating the final structure of the aldehyde. usp.br The production of C9 aldehydes like 2E,6Z-Nonadienal through this pathway is a key area of research in plant biology and food science, as it directly impacts the flavor profiles of many agricultural products. researchgate.net

Role of Isotopic Labeling (13C2) in Mechanistic and Quantitative Studies

The use of isotopically labeled compounds, such as 2E,6Z-Nonadienal-13C2, is a powerful tool in modern analytical chemistry. eptes.commedchemexpress.com This specific isotopologue contains two carbon-13 atoms, which are stable, non-radioactive isotopes of carbon. eptes.com The increased mass of these atoms allows the labeled compound to be distinguished from its naturally occurring, unlabeled counterpart using mass spectrometry. epa.gov

In academic research, 13C2-labeled 2E,6Z-Nonadienal serves two primary purposes:

Mechanistic Studies: By introducing the labeled compound into a biological or chemical system, researchers can trace its metabolic fate. This is particularly useful for elucidating complex biosynthetic pathways, such as the lipoxygenase pathway, and understanding the mechanisms of lipid peroxidation. nih.govresearchgate.net The distinct mass signature of the labeled compound allows for unambiguous identification of its downstream products. researchgate.net

Quantitative Analysis: Isotope Dilution Analysis (IDA) is a highly accurate method for quantifying the concentration of a specific compound in a complex matrix. imreblank.chnih.govresearchgate.net In this technique, a known amount of the isotopically labeled standard (e.g., 2E,6Z-Nonadienal-13C2) is added to a sample. epa.gov The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Because the labeled standard behaves identically to the native compound during extraction and analysis, this method corrects for losses and variations in instrument response, leading to highly reliable quantitative data. imreblank.chepa.gov This approach is widely used in food flavor analysis to determine the precise amounts of key aroma compounds. nih.govnih.govresearchgate.net

The table below provides a summary of the key compounds discussed and their relevance in the context of this article.

Compound NameRole/Significance
2E,6Z-NonadienalThe primary focus of the article, a key aroma VOC. wikipedia.orgresearchgate.netresearchgate.net
2E,6Z-Nonadienal-13C2The isotopically labeled version used in research. eptes.commedchemexpress.com
α-linolenic acidThe biosynthetic precursor to 2E,6Z-Nonadienal. wikipedia.orgsmolecule.com
Lipoxygenase (LOX)An enzyme that initiates the biosynthesis of 2E,6Z-Nonadienal. usp.brplos.org
Hydroperoxide lyaseAn enzyme involved in the cleavage of fatty acid hydroperoxides. smolecule.comusp.br
IsomeraseAn enzyme that can be involved in the final steps of biosynthesis. usp.br

Properties

CAS No.

1083053-38-6

Molecular Formula

C9H14O

Molecular Weight

140.19

Purity

90% min.

Synonyms

2E,6Z-Nonadienal - 13C2

Origin of Product

United States

Synthetic Strategies for 2e,6z Nonadienal and Its Isotopologues

Chemical Synthesis Methodologies

Chemical synthesis offers precise control over the molecular structure, which is essential for creating the specific stereoisomerism of (2E,6Z)-nonadienal. The introduction of a ¹³C₂ label within the chemical synthesis framework requires careful selection of labeled starting materials at an appropriate stage of the reaction sequence.

Stereoselective Approaches to (2E,6Z)-Nonadienal Synthesis

The primary challenge in synthesizing (2E,6Z)-nonadienal is the stereoselective formation of the trans (E) double bond at the C2 position and the cis (Z) double bond at the C6 position. The Wittig reaction is a powerful tool for this purpose. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Non-stabilized ylides in a Wittig reaction typically lead to the formation of (Z)-alkenes. organic-chemistry.org To achieve the desired (2E,6Z) stereochemistry, a strategic sequence of reactions is necessary. For the synthesis of the ¹³C₂ isotopologue, the carbon-13 labels can be incorporated into either the phosphonium (B103445) ylide or the aldehyde reactant, depending on the desired location of the labels in the final molecule. A plausible route involves the reaction of a ¹³C₂-labeled phosphonium ylide with an appropriate aldehyde to construct one of the double bonds with the isotopic label.

One reported synthesis of unlabeled (2E,6Z)-nonadienal involves successive dihydrooxazine homologations starting from 2Z-pentenyl chloride. tandfonline.com This method provides a high yield of 4Z-heptenal, which can then be further elaborated to the target molecule. tandfonline.com Another approach utilizes a Wittig reaction between an aldehyde and a phosphonium ylide to create the nonadiene (B8540087) structure. smolecule.com

Condensation and Oxidation Routes for (2E,6Z)-Nonadienal

Condensation reactions provide another avenue for the synthesis of the carbon backbone of (2E,6Z)-nonadienal. One documented method involves the condensation of malonic acid with cis-4-heptenal. smolecule.comscentree.coscentree.co This is followed by esterification and subsequent reduction to yield the corresponding alcohol. smolecule.comscentree.coscentree.co The final step is the oxidation of the alcohol to the desired aldehyde, (2E,6Z)-nonadienal. smolecule.comscentree.coscentree.co To produce 2E,6Z-Nonadienal-¹³C₂, one could start with ¹³C-labeled malonic acid.

The oxidation of the corresponding alcohol, (2E,6Z)-nonadienol, is a critical final step in many synthetic routes. Various oxidizing agents can be employed, such as potassium permanganate (B83412) or a chromium trioxide-pyridine complex. tandfonline.comsmolecule.comscentree.coscentree.co A specific method for oxidizing (Z3,Z6)-3,6-nonadien-1-ol to (E2,Z6)-2,6-nonadienal uses a sulfoxide (B87167) compound in the presence of a sulfur trioxide complex and an amine compound. smolecule.comgoogle.com This oxidation is reported to be highly selective and high-yielding. google.com

Precursor Design and Elaboration for Stereocontrol

Careful design of precursors is fundamental for controlling the stereochemistry of the final product. For instance, the stereoselective synthesis of 3Z,6Z-nonadienal was achieved through the stereoselective hydrogenation of a diynol precursor, followed by oxidation. tandfonline.com This route offers the advantage of producing sterically pure isomers. tandfonline.com The resulting 3Z,6Z-nonadienal can then be isomerized to the more stable 2E,6Z-nonadienal. tandfonline.com

Another strategy involves the Grignard coupling of 3-butynyl-tetrahydropyranyl ether with bromo-pentyne to create the C9 backbone. tandfonline.com Subsequent stereoselective hydrogenation of the triple bonds to cis double bonds and final oxidation yields the desired aldehyde. tandfonline.com For the synthesis of 2E,6Z-Nonadienal-¹³C₂, the ¹³C labels could be introduced into either of the initial alkyne fragments.

Biocatalytic and Biotechnological Production

Biocatalytic methods offer a green and often highly selective alternative to chemical synthesis for producing flavor compounds like (2E,6Z)-nonadienal. These methods can also be adapted for the production of isotopically labeled compounds by using labeled precursors.

Enzyme-Mediated Synthesis of Aldehydes (e.g., Lipoxygenase, Hydroperoxide Lyase)

In nature, (2E,6Z)-nonadienal is biosynthesized from α-linolenic acid through the action of a sequence of enzymes. smolecule.comwikipedia.org The lipoxygenase (LOX) enzyme first catalyzes the addition of molecular oxygen to the fatty acid, forming a hydroperoxide. mdpi.comacs.orguliege.benih.gov Specifically, a 9-lipoxygenase (9-LOX) produces 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). mdpi.com This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to yield C9 aldehydes. mdpi.comacs.orguliege.benih.govresearchgate.net The initial product from 9-HPOT is (3Z,6Z)-nonadienal, which can then isomerize to the more stable (2E,6Z)-nonadienal. mdpi.comresearchgate.net

This enzymatic pathway can be harnessed for the production of 2E,6Z-Nonadienal-¹³C₂ by using ¹³C-labeled α-linolenic acid as the substrate. The high specificity of the enzymes ensures the correct stereochemistry of the final product.

Whole-Cell Biotransformation Platforms (e.g., Saccharomyces cerevisiae) for C9 Aldehydes

The yeast Saccharomyces cerevisiae has been engineered as a whole-cell biocatalyst for the production of C9 aldehydes. nih.govnih.govresearchgate.net This involves the heterologous expression of plant enzymes, such as lipoxygenase and hydroperoxide lyase, within the yeast cells. nih.govnih.govresearchgate.net This platform can convert polyunsaturated fatty acids into valuable aldehyde flavor compounds. nih.govnih.govresearchgate.net

For the production of 2E,6Z-Nonadienal-¹³C₂, a metabolically engineered strain of S. cerevisiae could be fed with ¹³C-labeled α-linolenic acid. The yeast cells would then biotransform the labeled precursor into the desired labeled aldehyde. Researchers have successfully constructed an S. cerevisiae platform for the whole-cell biotransformation of polyunsaturated fatty acids to 9-carbon aldehydes by expressing LOX from Nicotiana benthamiana and HPL from Cucumis melo (melon). nih.govnih.govresearchgate.net Strategies to enhance product yield include optimizing permeabilization of the yeast cells and adjusting biotransformation reaction conditions. nih.gov

Table of Synthetic Methodologies

Method TypeSpecific MethodKey Reactants/EnzymesProductLabeled Precursor for ¹³C₂ Synthesis
Chemical Synthesis Wittig ReactionPhosphonium ylide, AldehydeAlkene¹³C₂-labeled phosphonium ylide or aldehyde
Condensation & OxidationMalonic acid, cis-4-Heptenal, Oxidizing agent(2E,6Z)-Nonadienal¹³C₂-labeled malonic acid
Precursor ElaborationDiynol, Hydrogenation catalyst, Oxidizing agent(2E,6Z)-Nonadienal¹³C₂-labeled alkyne fragments
Biocatalysis Enzyme-MediatedLipoxygenase (LOX), Hydroperoxide Lyase (HPL)(2E,6Z)-Nonadienal¹³C₂-labeled α-linolenic acid
Biotechnology Whole-Cell BiotransformationSaccharomyces cerevisiae expressing LOX and HPL(2E,6Z)-Nonadienal¹³C₂-labeled α-linolenic acid

Optimization of Biotransformation Conditions and Gene Expression

The biocatalytic production of 9-carbon aldehydes, such as 2E,6Z-nonadienal, from polyunsaturated fatty acids (PUFAs) represents a sought-after alternative to chemical synthesis or costly extraction from plants. scispace.comnih.gov This process typically involves a two-step enzymatic cascade utilizing lipoxygenase (LOX) and hydroperoxide lyase (HPL). usp.brresearchgate.net The optimization of this biotransformation is critical for achieving industrial-scale production with high yields.

Researchers have successfully developed whole-cell biotransformation platforms, notably using Saccharomyces cerevisiae, to convert PUFAs into these valuable aldehydes. nih.govresearchgate.net A key strategy involves the heterologous expression of genes from different plant sources. For instance, co-expressing a 9-lipoxygenase (9-LOX) from Nicotiana benthamiana and a hydroperoxide lyase (HPL) from Cucumis melo (melon) in S. cerevisiae has proven effective. nih.govresearchgate.net The production of (2E,6Z)-nonadienal is achieved when α-linolenic acid (LNA) is provided as the substrate. nih.govmdpi.com The 9-LOX enzyme catalyzes the addition of oxygen to the ninth carbon of LNA, which is then cleaved by HPL to form the aldehyde. researchgate.netmdpi.com

Significant improvements in product titer have been realized through systematic optimization of both gene expression and reaction conditions. Enhancing gene expression can be achieved by utilizing high-copy plasmids and strong, inducible promoters to control the expression of the LOX and HPL enzymes. researchgate.net Furthermore, optimizing the biotransformation reaction conditions is crucial. This includes adjusting parameters such as cell density, substrate concentration, pH, and temperature. researchgate.netacs.org In one study, a combination of genetic and reaction condition enhancements led to a 5.5-fold increase in 9-carbon aldehyde production. nih.gov The table below summarizes key parameters optimized in yeast-based biotransformation systems.

ParameterOptimized Condition/StrategyOutcomeReference
Host Organism Saccharomyces cerevisiaeProvides a robust platform for whole-cell biotransformation. nih.govresearchgate.net
Enzymes (Gene Source) Lipoxygenase (Nicotiana benthamiana), Hydroperoxide Lyase (Cucumis melo)Enables the specific conversion of LNA to (2E,6Z)-nonadienal. nih.govresearchgate.net
Gene Expression High-copy (2µ) plasmid with strong galactose-inducible promoter.Increased enzyme levels, leading to higher product titers. researchgate.net
Cell Permeabilization Treatment with solvents (e.g., n-butanol) to increase substrate influx and product efflux.Improved reaction efficiency and product recovery. researchgate.netresearchgate.net
Reaction pH Optimized to match enzyme's ideal activity range (e.g., pH 5).Enhanced catalytic activity of expressed enzymes. researchgate.net
Reaction Temperature Maintained at optimal temperature for enzyme stability and activity (e.g., 37°C).Maximized conversion rates. researchgate.net
Substrate α-Linolenic Acid (LNA)Precursor for the biosynthesis of (2E,6Z)-nonadienal. nih.gov

In cucumber plants, the production of C9 aldehydes like (E,Z)-2,6-nonadienal is positively correlated with 9-HPL and LOX enzyme activity, highlighting that these enzymes are the primary regulators of its synthesis. nih.gov The expression of the genes encoding these enzymes is often induced by environmental or developmental cues, and the availability of the fatty acid substrate ultimately determines the profile of aldehydes produced. nih.gov

Isotopic Labeling Methodologies for 2E,6Z-Nonadienal-13C2

Isotopically labeled standards are indispensable for accurate quantification in food, flavor, and metabolic research, typically used in isotope dilution assays. imreblank.chnih.gov The synthesis of labeled 2E,6Z-nonadienal, particularly the 13C2 variant, requires specific strategies to incorporate the heavy isotopes at precise locations within the molecule.

The synthesis of 2E,6Z-Nonadienal-13C2 relies on providing a precursor molecule enriched with carbon-13. medchemexpress.commedchemexpress.com A common and effective strategy for labeling lipids and their derivatives is to utilize 13C-labeled acetate (B1210297) in a biological system. nih.govacs.org

A viable pathway for producing 2E,6Z-Nonadienal-13C2 involves the following steps:

Culturing of a host organism: An organism capable of producing PUFAs, such as the microalga Chlamydomonas, is grown in a medium where the primary carbon source is [U-13C2]acetate. nih.gov

Biosynthesis of labeled precursors: The organism metabolizes the labeled acetate, incorporating the 13C atoms into its fatty acid biosynthesis pathways. This results in the production of highly enriched PUFAs, including 13C-labeled α-linolenic acid (LNA).

Extraction of labeled LNA: The labeled LNA is extracted and purified from the organism's biomass.

Biotransformation: The purified 13C-LNA is then used as a substrate in the optimized biotransformation system described previously (Section 2.2.3), employing LOX and HPL enzymes to convert it into the final product, 2E,6Z-Nonadienal-13C2. nih.govmdpi.com

This metabolic approach leverages the cell's natural biosynthetic machinery to create the specifically labeled precursor, which can then be enzymatically converted to the desired labeled aldehyde. nih.govacs.org

The synthesis of deuterium-labeled analogs of 2E,6Z-nonadienal serves as a valuable parallel for understanding isotopic labeling strategies and provides standards for different mass spectrometry applications. medchemexpress.com Chemical synthesis routes have been established to create deuterated versions with high isotopic purity.

A specific method for synthesizing [6,7-2H2]-2E,6Z-nonadienal has been reported. researchgate.netresearchgate.net This multi-step synthesis is outlined below:

StepReactionReagents/CatalystProductReference
1 Deuterogenation3-Hexyn-1-ol, Deuterium gas (2H2)Lindlar catalyst[3,4-2H2]-3Z-Hexen-1-ol
2 Iodination[3,4-2H2]-3Z-Hexen-1-ol(Details not specified)Corresponding iodide derivative
3 Alkylation/Chain ExtensionIodide derivativeMalondialdehyde derivatives[6,7-2H2]-2E,6Z-Nonadienal

This approach demonstrates regiospecific deuterogenation of an alkynol, followed by chain extension to build the final C9 aldehyde structure. researchgate.net Other general methods for deuteration, such as the reduction of precursor molecules with lithium aluminum deuteride (B1239839) (LiAl2H4), have also been used to create a variety of labeled aldehydes, which could be adapted for other nonadienal isotopologues. imreblank.chnih.gov

Following synthesis, the isotopically labeled standard must be rigorously purified and characterized to confirm its chemical identity, purity, and the extent of isotopic labeling. This ensures its reliability for quantitative analysis. imreblank.chnih.gov

Purification:

Fractional Distillation: This technique is often employed under reduced pressure to purify the final aldehyde product while minimizing thermal degradation, which can be a concern for unsaturated aldehydes.

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for final purification to achieve high chemical purity, often exceeding 95%. eptes.com

Characterization: The primary methods for characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is the gold standard for confirming the identity and quantifying the isotopic enrichment of the labeled compound. acs.orgacs.org The mass spectrum of the labeled compound will show a shift in the molecular ion peak and fragmentation pattern corresponding to the incorporated heavy isotopes. The isotopic distribution (e.g., the percentage of d0, d1, d2, etc.) can be precisely determined. imreblank.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and, crucially, the specific position of the isotopic labels within the molecule. imreblank.chnih.gov

The table below summarizes the characterization data typically collected for an isotopically labeled standard.

Analysis TechniquePurposeKey Information ObtainedReference
GC-MS Identity Confirmation & Isotopic PurityMolecular weight, fragmentation pattern, isotopic distribution (e.g., % 13C2). imreblank.chacs.org
GC-MS/MS Trace-level detection & quantificationConfirmation of identity in complex matrices, accurate quantification using labeled standard. acs.org
NMR (1H, 13C) Structural Elucidation & Label PositionConfirms chemical structure and verifies the exact location of the 13C or 2H atoms. imreblank.chnih.gov
Chemical Purity Assay (e.g., GC-FID) Purity DeterminationQuantifies the chemical purity of the standard (e.g., >95%). eptes.com

Calibration curves are prepared using the purified and characterized standard, often with an internal standard, to ensure accurate determination of the native compound in test samples. nih.gov

Biosynthesis and Enzymatic Pathways of 2e,6z Nonadienal in Biological Systems

Precursor Identification and Metabolism

The biosynthesis of (2E,6Z)-nonadienal is intrinsically linked to the metabolism of essential fatty acids within biological systems. These precursors undergo oxidative processes that initiate the cascade of reactions leading to the formation of this and other volatile compounds.

The primary precursors for the biosynthesis of (2E,6Z)-nonadienal are polyunsaturated fatty acids (PUFAs), with alpha-linolenic acid (ALA) being a key substrate. researchgate.netresearchgate.net In plants, ALA is synthesized from acetyl-CoA through a series of enzymatic steps. researchgate.net This C18 fatty acid, characterized by three double bonds, serves as a crucial starting material for the lipoxygenase (LOX) pathway, which is responsible for producing a variety of volatile compounds, including C6 and C9 aldehydes. researchgate.netresearchgate.net The availability and concentration of ALA can, therefore, directly influence the production of (2E,6Z)-nonadienal.

The formation of (2E,6Z)-nonadienal is a direct consequence of lipid oxidation, a process that can occur both enzymatically and non-enzymatically. nih.gov While non-enzymatic oxidation can contribute to the generation of aldehydes, the specific and efficient production of (2E,6Z)-nonadienal in biological systems is primarily driven by a controlled enzymatic cascade known as the lipoxygenase (LOX) pathway. researchgate.netusda.gov This pathway is initiated when cell membranes are disrupted, triggering a series of reactions that convert PUFAs into various volatile compounds. researchgate.net The LOX pathway ensures the stereospecific oxygenation of fatty acids, leading to the formation of specific hydroperoxides that are then further metabolized.

Key Enzymatic Activities

Several key enzymes play a critical role in the conversion of polyunsaturated fatty acids into (2E,6Z)-nonadienal. These enzymes catalyze specific reactions that are essential for the formation and subsequent isomerization of the aldehyde.

Lipoxygenase (LOX) is the first key enzyme in the biosynthetic pathway of (2E,6Z)-nonadienal. researchgate.netnih.gov LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids, such as alpha-linolenic acid, to form fatty acid hydroperoxides. researchgate.netwikipedia.org Specifically, 9-lipoxygenase (9-LOX) acts on alpha-linolenic acid to produce 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT). researchgate.net This step is crucial as it introduces the oxygen molecule that will ultimately become part of the aldehyde functional group. The activity and specificity of the LOX enzyme determine which hydroperoxide isomer is formed, thereby directing the subsequent steps of the pathway.

The immediate product of the HPL-catalyzed cleavage of 9-HPOT is (3Z,6Z)-nonadienal. mdpi.com However, the more stable and characteristic cucumber-flavored isomer is (2E,6Z)-nonadienal. The conversion of the (3Z) isomer to the (2E) isomer is facilitated by enzymes known as aldehyde isomerases, or more specifically, (3Z):(2E)-hexenal isomerases. nih.govfrontiersin.org These enzymes have been identified in plants like cucumber and have been shown to efficiently catalyze the isomerization of (3Z,6Z)-nonadienal to (2E,6Z)-nonadienal. nih.govfrontiersin.orgresearchgate.net This final enzymatic step is critical for the production of the specific aroma profile associated with this compound.

Table 1: Key Enzymes in the Biosynthesis of 2E,6Z-Nonadienal

Enzyme Abbreviation Function
Lipoxygenase LOX Catalyzes the formation of hydroperoxides from polyunsaturated fatty acids.
Hydroperoxide Lyase HPL Cleaves fatty acid hydroperoxides to form aldehydes and oxo-acids.

Table 2: Precursors and Intermediates in the Biosynthesis of 2E,6Z-Nonadienal

Compound Name Role in Pathway
Alpha-Linolenic Acid Initial precursor polyunsaturated fatty acid.
9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid Intermediate hydroperoxide formed by LOX.
(3Z,6Z)-Nonadienal Initial C9 aldehyde formed by HPL cleavage.

Alcohol Dehydrogenase (ADH) Activity and Aldehyde Reduction

Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the reversible reduction of aldehydes and ketones to their corresponding alcohols. organic-chemistry.org In biological systems, ADHs play a crucial role in various metabolic pathways, including the reduction of volatile aldehydes which can alter the aroma profile of an organism. The reduction of unsaturated aldehydes, such as 2E,6Z-Nonadienal, to its corresponding alcohol, (2E,6Z)-nonadien-1-ol, is a biochemically significant transformation.

While specific studies focusing exclusively on the reduction of 2E,6Z-Nonadienal by a dedicated ADH are limited, the broader activity of these enzymes on α,β-unsaturated aldehydes is well-documented. asm.org ADHs typically utilize cofactors such as NAD(P)H as a source of hydride for the reduction of the carbonyl group. organic-chemistry.org The enzymatic reduction of aldehydes is generally a highly selective process, offering an environmentally compatible alternative to chemical reduction methods. nih.govresearchgate.net Research on various microorganisms has identified novel ADHs with high chemoselectivity for reducing the C=O bond of allylic aldehydes to their corresponding α,β-unsaturated alcohols. asm.org For instance, an ADH from Yokenella sp. demonstrated high catalytic efficiency for the reduction of compounds like crotonaldehyde and benzaldehyde. asm.org

Table 1: General Characteristics of Alcohol Dehydrogenase (ADH) Activity

FeatureDescription
Enzyme Class Oxidoreductase
Reaction Type Reversible reduction of aldehydes/ketones
Cofactors NAD(P)H
Substrate Scope Includes aromatic, aliphatic, and unsaturated aldehydes
Significance Alteration of aroma profiles, detoxification, metabolic regulation

Mechanistic Elucidation of Biosynthetic Steps Using Isotopic Tracers

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of 2E,6Z-Nonadienal. Research has demonstrated that this C9 aldehyde is derived from the oxidative cleavage of polyunsaturated fatty acids, specifically α-linolenic acid. The use of uniformly labeled [U-¹³C]-α-linolenic acid allows researchers to trace the incorporation of the carbon backbone from the precursor fatty acid into the final aldehyde product.

The established pathway involves the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. Initially, lipoxygenase oxygenates α-linolenic acid to form a hydroperoxide intermediate. Subsequently, hydroperoxide lyase cleaves this intermediate to produce shorter-chain aldehydes. In a study involving the thermal oxidation of [U-¹³C]-α-linolenic acid, various labeled lipid degradation volatiles were produced and identified, providing a model for the types of compounds that can arise from this precursor. nih.gov

While the direct biosynthetic pathway to 2E,6Z-Nonadienal involves enzymatic processes, these isotopic labeling experiments confirm the origin of the carbon skeleton. The formation of C9 aldehydes, such as (Z,Z)-3,6-nonadienal, from α-linolenic acid is a key step. frontiersin.org This intermediate is then isomerized to form the more stable (E,Z)-2,6-nonadienal.

Genetic and Molecular Basis of Biosynthetic Pathways (e.g., Gene Identification, Heterologous Expression)

The genetic and molecular underpinnings of 2E,6Z-Nonadienal biosynthesis have been significantly clarified through research on cucumber (Cucumis sativus), where this compound is a major contributor to the characteristic aroma. The key enzymatic step in the formation of (E,Z)-2,6-nonadienal from its precursor is an isomerization reaction.

Studies have identified and characterized (3Z):(2E)-hexenal isomerases (HIs) in cucumber. frontiersin.org These enzymes are responsible for the rearrangement of Z-3-aldehydes to their E-2-isomers. Crucially, it was discovered that these hexenal isomerases also efficiently convert (Z,Z)-3,6-nonadienal into (E,Z)-2,6-nonadienal. frontiersin.org

To confirm the function of these identified genes, heterologous expression has been employed. The genes encoding the cucumber hexenal isomerases were expressed in organisms such as Escherichia coli and transiently in Nicotiana benthamiana. frontiersin.org The recombinant proteins produced in these systems demonstrated the expected isomerase activity, converting (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, thereby confirming their role in the biosynthetic pathway. frontiersin.org

Furthermore, quantitative trait locus (QTL) mapping in cucumber has identified genomic regions associated with the abundance of aroma compounds. A major QTL has been linked to the content of (E,Z)-2,6-nonadien-1-ol, the alcohol derived from 2E,6Z-Nonadienal. nih.gov Within this region, a cluster of nine lipoxygenase (LOX) genes was identified. nih.gov A significant positive correlation was found between the expression of one of these genes, CsLOX08, and the concentration of (E,Z)-2,6-nonadien-1-ol, suggesting its role as a candidate gene in the initial steps of the pathway leading to C9 aroma compounds. nih.gov

Table 2: Genes Involved in the Biosynthesis of 2E,6Z-Nonadienal in Cucumber

Gene/EnzymeFunctionMethod of Confirmation
(3Z):(2E)-Hexenal Isomerase (HI) Isomerization of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienalHeterologous expression in E. coli and N. benthamiana
Lipoxygenase (e.g., CsLOX08) Oxygenation of fatty acid precursors (e.g., α-linolenic acid)QTL mapping, correlation analysis

Advanced Analytical Methodologies for 2e,6z Nonadienal 13c2 Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating volatile and semi-volatile compounds from complex mixtures before their detection and quantification. Gas chromatography is the premier technique for analyzing compounds like 2E,6Z-Nonadienal.

Gas chromatography (GC) is a cornerstone for the analysis of volatile compounds such as 2E,6Z-Nonadienal. asianpubs.orgtubitak.gov.tr The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. asianpubs.org The choice of the capillary column is critical; non-polar columns like those with a 5% phenylmethylpolysiloxane stationary phase (e.g., HP-5) are commonly used for the analysis of aldehydes. asianpubs.orgtubitak.gov.tr

Helium is typically employed as the carrier gas due to its inertness and efficiency. asianpubs.org Following separation, the compounds are identified and quantified by a detector. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio, making the combination of GC-MS a powerful tool in aroma research. asianpubs.orgglobalsciencebooks.info In some studies, GC is coupled with olfactometry (GC-O) to correlate chemical data with sensory perception, which is crucial for identifying key aroma-impact compounds. acs.org

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Compound Analysis

Parameter Typical Setting Purpose
Column Type HP-5 (30 m x 0.32 mm, 0.25 µm film) Separation of semi-polar and non-polar compounds. asianpubs.org
Carrier Gas Helium Inert mobile phase for carrying analytes through the column. asianpubs.org
Flow Rate 1 mL/min Optimal flow for separation efficiency. asianpubs.org
Injection Mode Splitless Maximizes the transfer of analytes to the column for trace analysis. asianpubs.org
Oven Program Initial temp 50-60°C, ramp to 240-250°C Separates compounds based on boiling points. asianpubs.orgnih.gov

| Detector | FID or Mass Spectrometer (MS) | Quantification (FID) and Identification/Quantification (MS). asianpubs.org |

The selection of an appropriate sample preparation and extraction method is crucial for the accurate analysis of 2E,6Z-Nonadienal, as it dictates the efficiency of analyte recovery and the cleanliness of the final extract.

Solid-Phase Microextraction (SPME): This is a solvent-free technique that combines extraction and pre-concentration into a single step. globalsciencebooks.info A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. globalsciencebooks.infonih.gov Volatile compounds like 2E,6Z-Nonadienal adsorb to the fiber and are then thermally desorbed into the GC injector. SPME is valued for its simplicity, high sensitivity, and reproducibility. globalsciencebooks.info

Solvent Extraction: A traditional method involving the use of organic solvents to extract volatile compounds from a sample matrix. google.com While effective, it can be time-consuming, require large volumes of potentially hazardous solvents, and may require a concentration step that can lead to the loss of highly volatile analytes. globalsciencebooks.infogoogle.com

Steam Distillation: This technique is widely used for isolating volatile aroma compounds from plant and food matrices. hbni.ac.intandfonline.com The sample is heated with water, and the resulting steam, carrying the volatile compounds, is condensed and collected. A variation, Simultaneous Distillation-Extraction (SDE), combines this process with solvent extraction to improve recovery. However, the heat involved can sometimes lead to the formation of artifacts or thermal degradation of labile compounds. hbni.ac.inresearchgate.net

Solvent Assisted Flavor Evaporation (SAFE): This is a high-vacuum, low-temperature distillation technique designed to gently isolate volatile and semi-volatile compounds from complex matrices. researchgate.netwifoe.org By operating under high vacuum, the boiling points of the compounds are significantly lowered, allowing for evaporation at mild temperatures (e.g., 30°C). wifoe.org This minimizes the risk of thermal degradation and artifact formation, making it particularly suitable for analyzing the true aroma profile of a sample. researchgate.netwifoe.org

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is an indispensable tool in the analysis of 2E,6Z-Nonadienal, providing structural information and enabling precise quantification, especially when used in conjunction with its isotopically labeled standard, 2E,6Z-Nonadienal - 13C2.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. ethernet.edu.et Analytes eluting from the GC column are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). asianpubs.orgnih.gov This process causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," can be compared to spectral libraries for positive identification of the compound. ethernet.edu.et This method is highly effective for confirming the structure of known compounds like 2E,6Z-Nonadienal. asianpubs.org

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification of analytes in complex matrices. globalsciencebooks.infohbni.ac.inresearchgate.net This method utilizes a known amount of a stable, isotopically labeled version of the target analyte, such as this compound, which is added to the sample as an internal standard at the beginning of the sample preparation process.

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and chromatographic analysis, effectively compensating for any analyte loss at any step. Quantification is achieved by measuring the ratio of the response of the native analyte to the labeled internal standard using a mass spectrometer. The use of this compound allows for the highly accurate and precise determination of the absolute concentration of 2E,6Z-Nonadienal.

Tandem Mass Spectrometry (MS/MS) offers an additional layer of selectivity and sensitivity, which is particularly useful for analyzing trace-level compounds in complex samples. acs.orgresearchgate.net In MS/MS, a specific precursor ion (e.g., the molecular ion of 2E,6Z-Nonadienal) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then one or more specific product ions are monitored in the second mass analyzer. researchgate.net

This technique, often performed in Selected Reaction Monitoring (SRM) mode, significantly reduces chemical noise and matrix interferences. acs.org The application of SRM GC-MS/MS analysis has been successfully used to confirm the presence of 2E,6Z-Nonadienal in challenging matrices like cantaloupe, where unequivocal identification by conventional GC-MS was difficult due to its low concentration. acs.orgresearchgate.net

Table 2: Mass Spectrometry (MS) Techniques and Applications

Technique Ionization Energy/Mode Application Key Advantage
Electron Ionization (EI-MS) 70 eV Structure confirmation and identification. nih.gov Reproducible fragmentation patterns for library matching.
Stable Isotope Dilution (SIDA) GC-MS Absolute quantification of the target analyte. High accuracy and precision by correcting for sample loss.

| Tandem MS (MS/MS) | Selected Reaction Monitoring (SRM) | Trace-level detection and confirmation in complex matrices. acs.org | Superior selectivity and signal-to-noise ratio. |

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography (GC) with human sensory perception. nih.govresearchgate.net In this technique, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained assessor can detect and describe odor-active compounds as they elute. aidic.it This dual detection system is invaluable for distinguishing which of the many volatile compounds in a complex mixture are actually responsible for its characteristic aroma. researchgate.net

Several factors influence the quality of GC-O data, including the method of volatile extraction, the GC instrument setup, and the separation conditions, as these can affect the peak shape and, consequently, the perception of odor intensity. nih.gov In the analysis of food aromas, GC-O helps create a profile of the most important odorants, providing a basis for understanding flavor chemistry and improving product quality. researchgate.net For instance, GC-O has been used to identify (E,Z)-2,6-nonadienal as a key odor-active compound in various fruits and vegetables beyond cucumbers. science.gov

Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis

To quantify the potency of odor-active compounds identified by GC-O, dilution-to-threshold methods are employed. Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis are two of the most common approaches. nih.gov These techniques involve the GC-O analysis of a serial dilution of a sample extract. The fundamental principle is that the more potent an odorant is, the more it can be diluted before it is no longer detectable at the sniffing port.

CharmAnalysis (Combined Hedonic Aroma Response Measurement) is a similar dilution-to-threshold method. It generates "charm" values, which are also based on the detection threshold of a serially diluted extract. The results are often visualized as a chromatogram where the peak height or area represents the charm value, providing a quantitative measure of the odor intensity. nih.gov

The table below illustrates typical results from an AEDA study on cucumber volatiles, highlighting the significance of (2E,6Z)-Nonadienal.

CompoundOdor DescriptorFlavor Dilution (FD) Factor
(2E,6Z)-Nonadienal Cucumber, Green, Fatty 1024
(E)-2-NonenalGreen, Fatty512
HexanalGreen, Grassy256
(Z)-3-HexenalGreen, Leafy128
NonanalCitrus, Floral64

This table is representative of typical AEDA findings and values are for illustrative purposes.

Headspace GC-O Techniques

Headspace analysis is a solvent-free method for investigating volatile and semi-volatile organic compounds in a sample. taylorfrancis.comwikipedia.org In this technique, a solid or liquid sample is placed in a sealed vial and allowed to equilibrate at a specific temperature. innovatechlabs.com The volatile compounds diffuse from the sample into the gas phase (the "headspace") above it. innovatechlabs.com An aliquot of this gas is then injected into the GC system for analysis. taylorfrancis.com This approach is particularly well-suited for aroma analysis because it mimics the natural process of odor perception, where volatile compounds travel from a food through the air to the nose. taylorfrancis.com

There are two main types of headspace analysis:

Static Headspace: A sample of the gas in the sealed vial is taken after the volatiles have reached equilibrium between the sample and the gas phase. innovatechlabs.com This method is advantageous for analyzing low-molecular-weight volatiles without interference from a solvent peak. taylorfrancis.com

Dynamic Headspace (Purge and Trap): An inert gas is passed through or over the sample, carrying the volatiles to a sorbent trap where they are concentrated. taylorfrancis.com The trap is then heated to desorb the compounds into the GC inlet. This method increases sensitivity by concentrating analytes from a larger volume of headspace gas. nih.govinnovatechlabs.com

When combined with olfactometry, headspace GC-O is a powerful tool for profiling the aroma of fresh and processed foods. wikipedia.orgnih.gov For a compound like (2E,6Z)-nonadienal, which is highly volatile and defines the fresh character of cucumbers, headspace techniques are ideal. They allow for the analysis of the aroma profile as it would be naturally perceived, without the potential for artifact formation that can occur with solvent extraction methods. chromatographyonline.commdpi.com Solid-Phase Microextraction (SPME) is a modern form of headspace sampling where a coated fiber is exposed to the headspace to adsorb and concentrate volatiles before direct desorption into the GC injector. nih.gov This technique has been widely used in the analysis of cucumber aroma compounds. researchgate.netresearchgate.net

Spectroscopic Characterization (e.g., NMR, IR) in Stereochemical Research

While GC-based methods are excellent for separating and quantifying volatile compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation and stereochemical characterization of molecules like (2E,6Z)-nonadienal.

The specific geometry of the double bonds (stereochemistry) in nonadienal isomers is critical to their aroma. For example, the (2E,6Z) isomer has the characteristic cucumber odor, whereas other isomers, such as (2E,6E)-nonadienal, have different sensory properties. scentree.co Spectroscopic methods provide the detailed structural information needed to confirm the exact stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For unsaturated aldehydes like nonadienal, ¹H NMR spectroscopy is particularly useful. The coupling constants (J-values) between protons on the double bonds can definitively establish their configuration as either E (trans) or Z (cis).

A large coupling constant (typically 11-18 Hz) between vinylic protons is characteristic of a trans or E configuration.

A smaller coupling constant (typically 6-12 Hz) is indicative of a cis or Z configuration.

In the case of (2E,6Z)-nonadienal, ¹H NMR would be used to confirm the trans geometry of the double bond at the C2-C3 position and the cis geometry at the C6-C7 position. ¹³C NMR provides complementary information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (2E,6Z)-nonadienal would show characteristic absorption bands confirming its structure:

A strong C=O (carbonyl) stretch for the aldehyde, typically around 1670-1690 cm⁻¹ for an α,β-unsaturated aldehyde.

A C=C (alkene) stretch around 1600-1650 cm⁻¹.

A C-H stretch for the aldehyde proton (R-CHO) around 2720 cm⁻¹ and 2820 cm⁻¹.

Out-of-plane C-H bending bands that can help distinguish between cis and trans double bonds. A strong band around 970 cm⁻¹ is characteristic of a trans C=C double bond.

Role and Dynamics of 2e,6z Nonadienal in Biological and Environmental Systems

Plant Biology and Phytochemistry

2E,6Z-Nonadienal, also known as cucumber aldehyde or violet leaf aldehyde, is a significant plant-derived metabolite. It is a doubly unsaturated aldehyde that plays multifaceted roles in plant life, from defining the sensory characteristics of fruits and vegetables to mediating complex ecological interactions.

2E,6Z-Nonadienal is renowned for being the principal volatile compound that provides the characteristic fresh, green aroma of cucumbers (Cucumis sativus). Its potent and distinctive scent, often described as green, cucumber-like, and reminiscent of violet leaves, makes it a key contributor to the flavor and aroma profiles of numerous other plant products. It has been identified in freshly cut watermelon and is also a component of the aroma of bread crust. The presence of this C9 aldehyde is a critical factor in the consumer perception of freshness and flavor in these foods. Beyond these examples, 2E,6Z-Nonadienal has been detected in a variety of other natural sources, as detailed in the table below.

SourceCommon Name / TypeReference
Cucumis sativusCucumber
Citrullus lanatusWatermelon
-Bread Crust
Viola odorataViolet Leaf
Vaccinium vitis-idaeaLingonberry

2E,6Z-Nonadienal belongs to a class of compounds known as green leaf volatiles (GLVs). GLVs are typically released from plant tissues upon damage, such as by herbivore feeding or mechanical wounding. This release serves as a crucial chemical signal in the plant's environment. The emission of volatiles like 2E,6Z-Nonadienal can act as an internal signal within the plant or as an external signal to other organisms. These airborne signals are a fundamental part of the complex communication networks that plants use to respond to environmental stimuli and stress.

The ecological roles of 2E,6Z-Nonadienal are diverse and significant. As a component of floral scent, it can act as an olfactory cue to attract pollinators, thereby playing a role in plant reproduction.

Furthermore, this compound is integral to plant defense mechanisms. Its release following tissue damage can signal to neighboring plants, priming them to activate their own defense responses against potential threats. It also exhibits direct defensive properties, acting as an antifeedant against certain herbivores. Additionally, 2E,6Z-Nonadienal possesses antimicrobial properties, showing inhibitory effects against various pathogenic bacteria and fungi, thus helping to protect the plant from infection.

The biosynthesis of 2E,6Z-Nonadienal in plants is a well-defined enzymatic process originating from polyunsaturated fatty acids. The primary precursor for this C9 aldehyde is α-linolenic acid. The pathway involves a sequence of reactions catalyzed by specific enzymes:

Lipoxygenase (LOX): The process begins with the oxygenation of α-linolenic acid by a lipoxygenase enzyme.

Hydroperoxide Lyase (HPL): The resulting hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL). This cleavage step produces C9 aldehydes, initially in the form of (Z,Z)-3,6-nonadienal.

Isomerase: The final and crucial step is the isomerization of (Z,Z)-3,6-nonadienal. An enzyme known as (Z)-3:(E)-2-hexenal isomerase (HI) catalyzes the rearrangement of the double bond to form the more stable and aromatically characteristic (2E,6Z)-nonadienal. Studies in cucumber have identified specific isomerases that efficiently convert (Z,Z)-3,6-nonadienal into the final 2E,6Z-Nonadienal product, which is the main flavor volatile in the fruit.

This enzymatic cascade is compartmentalized within the plant cell and is rapidly activated upon tissue disruption, leading to the characteristic burst of aroma associated with fresh-cut cucumbers.

Microbial Interactions and Biotransformation

While aldehydes are common in plants, they are not known to accumulate in most natural microorganisms due to their reactivity and potential toxicity to the cells. However, the microbial production of aldehydes like 2E,6Z-Nonadienal represents an attractive alternative to chemical synthesis or extraction from plant sources.

This is achieved through metabolic engineering, where the genetic machinery for the plant-based biosynthetic pathway is introduced into a microbial host, such as the bacterium Escherichia coli or yeast. By expressing the relevant plant enzymes—lipoxygenase, hydroperoxide lyase, and isomerase—in an engineered microbe, it is possible to convert fatty acid precursors into the desired aldehyde. A significant challenge in this approach is the host microbe's natural tendency to rapidly convert aldehydes into their corresponding alcohols. Therefore, successful microbial production often requires further genetic modification to inactivate these endogenous reduction pathways, allowing the aldehyde product to accumulate.

Degradation Pathways in Microbial Systems

While specific studies detailing the complete microbial degradation pathway of 2E,6Z-Nonadienal are not extensively documented, the metabolism of α,β-unsaturated aldehydes has been investigated in various microorganisms. These studies provide a framework for understanding the likely enzymatic processes involved in the breakdown of this compound. The primary strategies employed by microbes to mitigate the toxicity of α,β-unsaturated aldehydes involve enzymatic transformations that target the reactive aldehyde group and the carbon-carbon double bond.

One of the principal detoxification mechanisms is the reduction of the aldehyde to its corresponding, less toxic alcohol, (2E,6Z)-nonadien-1-ol. This conversion is typically catalyzed by NADPH-dependent aldehyde reductases. asm.org In many microbial species, this is a rapid endogenous process to convert aldehydes to their corresponding alcohols. nih.gov

Another significant pathway involves the action of ene reductases, many of which are flavin-dependent enzymes belonging to the Old Yellow Enzyme (OYE) family. These enzymes catalyze the hydrogenation of the activated C=C double bond of α,β-unsaturated carbonyl compounds. asm.org This action would convert the α,β-unsaturated aldehyde into a saturated aldehyde, which is generally less reactive and toxic. Following this reduction, the saturated aldehyde can be further oxidized to a carboxylic acid, which can then enter central metabolic pathways such as the fatty acid β-oxidation pathway.

Based on the degradation of other aldehydes, a plausible multi-step degradation pathway for 2E,6Z-Nonadienal in microbial systems can be proposed:

Reduction of the Aldehyde: The aldehyde group is reduced to an alcohol, forming (2E,6Z)-nonadien-1-ol, a less reactive compound.

Reduction of Double Bonds: Ene reductases may saturate one or both of the C=C double bonds.

Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid, forming (2E,6Z)-nonadienoic acid.

Beta-Oxidation: The resulting fatty acid can then be broken down through the β-oxidation pathway to yield acetyl-CoA, which is then assimilated into the central metabolism of the microorganism.

These pathways are considered detoxification mechanisms, as α,β-unsaturated aldehydes can exert antimicrobial effects by perturbing the lipid fraction of the plasma membrane and reacting with intracellular targets. researchgate.net

Environmental Presence and Turnover

2E,6Z-Nonadienal is a volatile organic compound that contributes significantly to the characteristic aroma of several plants and fruits. thegoodscentscompany.com It is particularly well-known as a key component of violet leaf absolute, and this plant is a primary natural source for the isolation of the molecule. scentree.co Its potent green, cucumber-like scent has led to it also being commonly known as "cucumber aldehyde." thegoodscentscompany.com

The compound is a component of various floral scents where it plays a role in attracting pollinators. researchgate.netrsc.org Its presence is not limited to floral tissues; it is a significant contributor to the fresh aroma of cucumbers and melons. researchgate.net Research has identified 2E,6Z-Nonadienal in a variety of natural sources, highlighting its widespread distribution in the plant kingdom.

Below is an interactive table summarizing the natural occurrence of 2E,6Z-Nonadienal.

Natural MatrixCommon NameRole/Descriptor
Viola odorataViolet LeafMajor component of absolute
Cucumis sativusCucumberKey aroma compound
Cucumis meloMelonContributes to fresh aroma
Psidium guajavaGuavaFlavor volatile
Mangifera indicaMangoFlavor volatile
Camellia sinensisTeaAroma constituent
Citrullus lanatusWatermelonFlavor volatile
Narcissus speciesNarcissusComponent of floral scent

This table is based on aggregated data from multiple sources. asm.orgthegoodscentscompany.comscentree.co

The stability of 2E,6Z-Nonadienal is highly dependent on the chemical environment of the matrix it is in. As an aldehyde with unsaturated bonds, it is susceptible to both biotic and abiotic degradation.

Studies on its stability in commercial product formulations indicate that it is highly unstable in both acidic and very alkaline conditions. scentree.co This instability is likely due to acid-catalyzed or base-catalyzed reactions involving the aldehyde group and the double bonds, such as hydration, polymerization, or cleavage.

Conversely, it is found to be exclusively stable in matrices with a more neutral pH range, such as shampoos, soaps, and fabric care bases. scentree.co In alcoholic solutions, like perfumes, aldehydes have the potential to form diethylacetals, though this does not typically have a significant impact on the perceived odor. scentree.co The shelf life of the purified compound is generally considered to be around 12 months when stored under appropriate conditions, such as refrigeration and under an inert nitrogen atmosphere. thegoodscentscompany.com

Information regarding its stability and turnover in natural environmental matrices like soil and water is limited. However, as a volatile organic compound, its persistence in the atmosphere is expected to be short due to reactions with atmospheric oxidants like hydroxyl radicals and ozone. In soil and aquatic environments, it would be subject to microbial degradation as previously discussed, as well as potential abiotic degradation processes influenced by pH and the presence of other reactive chemical species. researchgate.net

The following interactive table provides a summary of the stability of 2E,6Z-Nonadienal in different matrices.

Matrix TypepH ConditionStability
Acidic CleanersLow pHVery Unstable
Alkaline ProductsHigh pHVery Unstable
ShampoosNeutral (approx.)Stable
SoapsNeutral/Slightly AlkalineStable
Fabric Care BasesNeutral (approx.)Stable
Alcoholic PerfumesN/AMay form diethylacetals

This table is based on data from ScenTree. scentree.co

Mechanistic Studies and Chemical Reactivity of 2e,6z Nonadienal

The chemical behavior of 2E,6Z-nonadienal, a doubly unsaturated aldehyde, is characterized by the interplay between its conjugated α,β-unsaturated aldehyde system and the isolated Z-configured double bond. Its reactivity is a subject of interest in fields ranging from food chemistry to synthetic organic chemistry. The use of isotopically labeled variants, such as 2E,6Z-Nonadienal-13C2, is a powerful tool for elucidating the intricate mechanisms of its transformations by allowing researchers to trace the carbon backbone through various reactions.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Labeled and Unlabeled Compounds

The broader application of 2E,6Z-Nonadienal and its isotopologues in research and industry is currently limited by the complexity and cost of their synthesis. Future research should prioritize the development of more efficient and scalable synthetic strategies.

For the unlabeled compound, one established synthetic route involves the condensation of malonic acid with cis-4-heptenal, followed by esterification, reduction, and finally oxidation to yield the desired aldehyde. However, this multi-step process can be inefficient.

For the 13C2 labeled variant, a potential strategy could involve the use of a 13C2-labeled building block, such as [1,2-13C2]acetylene. This could be elaborated into a key intermediate that can then be incorporated into the main carbon chain of nonadienal. A plausible, though currently hypothetical, synthetic scheme is outlined below:

StepReactionReactantsProductPurpose
1Sonogashira Coupling[1,2-13C2]acetylene, appropriate vinyl halide13C2-labeled enyneIntroduction of the 13C2 unit
2Partial Hydrogenation13C2-labeled enyne13C2-labeled dieneFormation of the diene system
3Functional Group Transformation13C2-labeled diene2E,6Z-Nonadienal-13C2Introduction of the aldehyde functionality

Developing chemoenzymatic and biocatalytic routes could also offer more sustainable and stereoselective methods for producing both labeled and unlabeled nonadienal isomers.

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of volatile compounds like 2E,6Z-Nonadienal, especially when isotopically labeled, require highly sensitive and specific analytical methods. Future efforts should focus on refining these techniques.

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for analyzing volatile compounds. For 2E,6Z-Nonadienal-13C2, GC-MS can be used to distinguish the labeled from the unlabeled compound based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition and the precise location of the 13C labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy is a powerful tool for characterizing isotopically labeled compounds. In the case of 2E,6Z-Nonadienal-13C2, 13C-NMR would provide definitive information about the position of the 13C atoms within the molecule. Two-dimensional NMR techniques, such as HSQC and HMBC, can further elucidate the connectivity of the carbon skeleton.

Analytical TechniqueApplication for 2E,6Z-Nonadienal-13C2Potential Advancements
GC-MSQuantification and differentiation from unlabeled compound.Development of more sensitive ionization techniques.
HRMSAccurate mass determination and formula confirmation.Miniaturization for in-field analysis.
13C-NMRPositional information of 13C labels.Increased sensitivity through cryoprobe technology.

Deeper Understanding of Biosynthetic Regulation and Genetic Engineering for Production

Isotopic labeling studies have shown that 2E,6Z-Nonadienal is biosynthesized from α-linolenic acid via the action of hydroperoxide lyases. wikipedia.org However, the precise regulatory mechanisms governing this pathway are not fully understood.

Future research using 13C-labeled precursors, such as [U-13C]linolenic acid, can help to elucidate the flux through this pathway under different physiological conditions. By tracking the incorporation of 13C into 2E,6Z-Nonadienal, researchers can identify rate-limiting steps and key regulatory enzymes.

This knowledge can then be applied to the genetic engineering of microorganisms or plants for the enhanced production of this valuable flavor compound. For instance, genes encoding key enzymes in the biosynthetic pathway could be overexpressed in a microbial host like Saccharomyces cerevisiae. researchgate.netnih.govfrontiersin.org The efficiency of such engineered strains could be precisely quantified by feeding them 13C-labeled glucose and monitoring the production of 2E,6Z-Nonadienal-13C2.

Exploration of Inter-Species Communication Roles and Chemical Ecology

Volatile organic compounds (VOCs) play a crucial role in mediating interactions between plants and insects. oup.comnih.gov 2E,6Z-Nonadienal, as a green leaf volatile, is likely involved in attracting or repelling herbivores and their natural enemies.

The use of 2E,6Z-Nonadienal-13C2 in chemical ecology studies would allow researchers to track the fate of this molecule in the environment and within organisms. For example, one could investigate whether insects sequester the compound after feeding on a plant that has been labeled with a 13C precursor. This can be achieved by analyzing the insect tissues for the presence of the 13C label using techniques like isotope ratio mass spectrometry (IRMS).

Such studies could provide valuable insights into the role of this compound in host plant selection, predator avoidance, and other ecological interactions.

Application of Isotopic Tracers in Elucidating Complex Biochemical Networks

Stable isotope tracers are powerful tools for mapping metabolic pathways and quantifying fluxes within complex biochemical networks. nih.govprinceton.edu 2E,6Z-Nonadienal-13C2 can be used as a tracer to study the metabolism of unsaturated aldehydes in various biological systems.

For instance, after administering 2E,6Z-Nonadienal-13C2 to a model organism, researchers can track the incorporation of the 13C label into downstream metabolites using LC-MS or NMR. This would reveal the metabolic fate of the aldehyde, including its conversion to other compounds or its incorporation into larger biomolecules.

This approach could be particularly useful in studying lipid metabolism and the role of aldehydes in cellular signaling and stress responses. The ability to trace the flow of carbon from this specific molecule would provide a level of detail that is not achievable with traditional metabolomics approaches.

Q & A

Basic Research Questions

Q. What experimental methods are optimal for synthesizing 2E,6Z-Nonadienal - 13C2 with high isotopic purity?

  • Methodological Answer: Synthesis typically involves enzymatic pathways derived from linolenic acid metabolism. For 13C2 labeling, precursors like 13C-acetate or 13C-glucose can be introduced during fatty acid biosynthesis in plant or microbial systems. Post-synthesis, purification via fractional distillation or preparative GC is recommended to isolate the labeled compound. Ensure isotopic incorporation is validated using GC-MS or LC-HRMS (retention time alignment and mass fragmentation patterns) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer:

  • GC-MS with SPME (Solid-Phase Microextraction): Ideal for volatile compound detection; use a DB-WAX column for polar compound separation.
  • 13C-NMR: Confirms isotopic labeling at specific carbons (e.g., C-2 and C-6 positions).
  • Isotope Ratio MS (IRMS): Validates isotopic enrichment ratios.
  • Data Reporting Tip: Include calibration curves with internal standards (e.g., deuterated analogs) and detection limits in supplementary materials .

Q. How does this compound contribute to plant volatile organic compound (VOC) pathways?

  • Methodological Answer: Study its biosynthetic route via the lipoxygenase (LOX) pathway:

Enzyme Assays: Incubate linolenic acid with LOX and hydroperoxide lyase (HPL) in vitro, using 13C-labeled substrates to track product formation.

Metabolic Inhibition: Apply LOX/HPL inhibitors (e.g., NDGA or phenidone) to confirm pathway specificity.

In Vivo Tracing: Use stable isotope feeding (13C-glucose) in plant tissues, followed by VOC trapping and analysis .

Advanced Research Questions

Q. How to design isotopic tracing experiments to study metabolic flux from this compound to downstream metabolites?

  • Methodological Answer:

  • Pulse-Chase Labeling: Introduce 13C2-labeled compound at specific growth stages, then track isotopic enrichment in downstream products (e.g., alcohols, esters) via time-resolved sampling.
  • Compartmental Modeling: Use software like INCA or Isotopo to quantify flux rates.
  • Controls: Include unlabeled controls and account for natural isotope abundance using correction algorithms (e.g., IsoCor) .

Q. How to resolve contradictions in isotopic enrichment data when using this compound?

  • Methodological Answer:

  • Source Verification: Confirm isotopic purity of starting materials via elemental analysis (EA-IRMS).
  • Side-Reaction Screening: Test for non-enzymatic degradation (e.g., oxidation under light/heat) via stability studies.
  • Replication: Repeat experiments across biological replicates to distinguish technical vs. biological variability.
  • Statistical Approach: Apply ANOVA or mixed-effects models to assess significance of observed discrepancies .

Q. What enzymatic assays are suitable for characterizing isomerase activity converting 3Z,6Z-Nonadienal to this compound?

  • Methodological Answer:

  • In Vitro Assays: Purify isomerase enzymes (e.g., recombinant alkenal double-bond isomerase) and monitor reaction kinetics using UV-Vis (conjugated diene absorption at ~230 nm).
  • Isotope Effects: Compare 13C-labeled vs. unlabeled substrate turnover rates to probe catalytic mechanisms.
  • Structural Analysis: Use X-ray crystallography or cryo-EM of enzyme-substrate complexes to identify active-site residues .

Q. How to assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to light, heat (40–60°C), and varying pH levels. Monitor degradation via GC-MS.
  • Stabilizers: Test antioxidants (e.g., BHT) or inert atmosphere storage (argon) for preservation.
  • Data Presentation: Use Arrhenius plots to predict shelf-life under standard lab conditions .

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